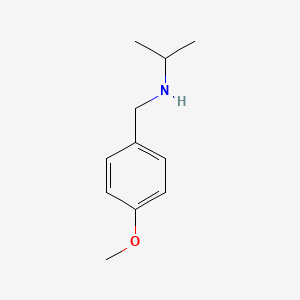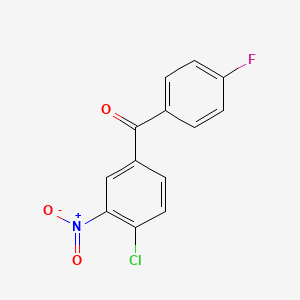![molecular formula C12H8Cl3N3O2 B1587449 N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide CAS No. 52472-98-7](/img/no-structure.png)
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a key signaling pathway involved in inflammation, immune response, and cell survival. TPCA-1 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide inhibits the activity of the IKKβ kinase, a key enzyme in the NF-κB pathway. IKKβ phosphorylates the inhibitor of κB (IκB) protein, leading to its degradation and the subsequent release of NF-κB from the cytoplasm to the nucleus, where it regulates gene expression. N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide binds to the ATP-binding site of IKKβ and prevents its activation, thereby inhibiting the NF-κB pathway.
Effets Biochimiques Et Physiologiques
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory activity in various animal models of inflammation, including arthritis, colitis, and sepsis. N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has also been shown to have anti-tumor activity in various cancer cell lines and animal models of cancer. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been shown to have anti-viral activity against several viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide is its potency and selectivity for IKKβ inhibition. It has been shown to be more potent than other IKKβ inhibitors, such as BAY 11-7082 and SC-514. N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has also been shown to be selective for IKKβ, with little or no inhibition of other kinases. However, one of the limitations of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide is its solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been shown to have some off-target effects, including inhibition of the JNK and p38 MAP kinase pathways.
Orientations Futures
There are several potential future directions for the use of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide in scientific research. One area of interest is the development of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the use of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide in combination with other drugs or therapies to enhance its anti-inflammatory, anti-tumor, or anti-viral activity. Finally, N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide could be used to investigate the role of the NF-κB pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been described in several publications. In general, it involves the condensation of 2,4,6-trichlorobenzaldehyde with 3-methyl-1-phenyl-5-pyrazolone in the presence of ammonium acetate and acetic acid to yield 5-(2,4,6-trichlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield the final product, N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been widely used in scientific research as a tool to study the NF-κB pathway and its role in various biological processes. It has been shown to inhibit the activation of NF-κB in response to various stimuli, including pro-inflammatory cytokines, bacterial lipopolysaccharides, and DNA damage. N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide has been used to study the role of NF-κB in inflammation, cancer, and viral infections. It has also been used to investigate the potential therapeutic applications of NF-κB inhibition in these diseases.
Propriétés
Numéro CAS |
52472-98-7 |
|---|---|
Nom du produit |
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide |
Formule moléculaire |
C12H8Cl3N3O2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-4H,1,5H2,(H,16,17,19) |
Clé InChI |
UVNWHWBXZBRRON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



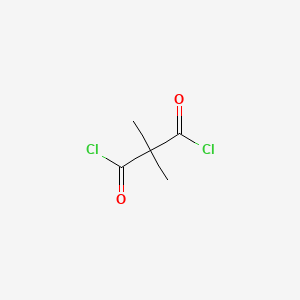
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
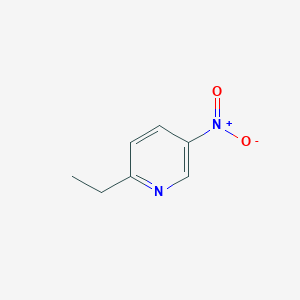
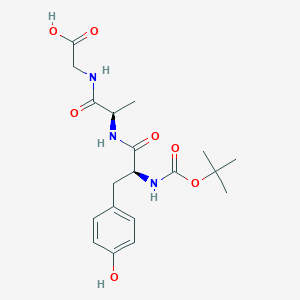
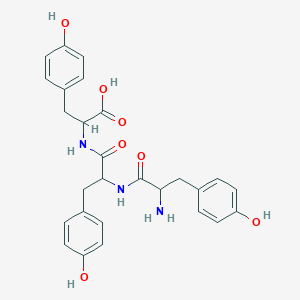
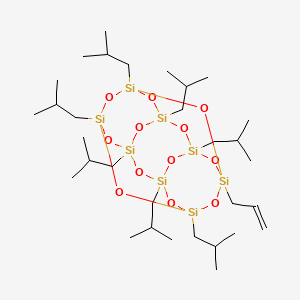
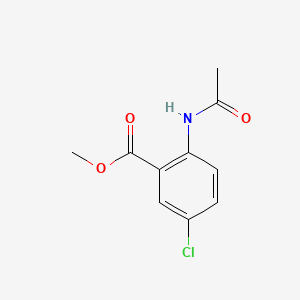
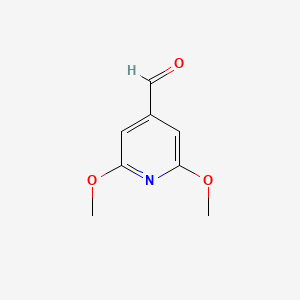

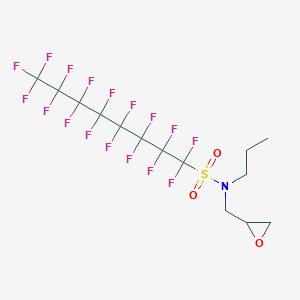
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
